

# Application Notes: o-Phenetidine as a Versatile Intermediate in Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: o-Phenetidine

Cat. No.: B1212927

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## Introduction

**o-Phenetidine** (2-ethoxyaniline) is an aromatic organic compound characterized by an ethoxy group and an amine group substituted at positions 1 and 2 of a benzene ring, respectively.[1][2] As a colorless oily liquid that tends to darken to red or brown upon exposure to air and light, it serves as a crucial building block, or intermediate, in the synthesis of various high-value chemicals.[3][4] In the pharmaceutical industry, **o-phenetidine** and its isomers are precursors to active pharmaceutical ingredients (APIs), particularly in the development of analgesics and antiseptic agents.[3][5] Its chemical reactivity, primarily centered on the nucleophilic amine group, allows for straightforward incorporation into more complex molecular structures.

These application notes provide an overview of **o-phenetidine**'s properties, safety considerations, and a detailed protocol for a representative application in pharmaceutical synthesis—the acylation to form an N-acetylated derivative, a core structure in drugs like phenacetin.

## Physicochemical Properties and Safety Data

Proper handling and storage of chemical intermediates are critical for laboratory safety and experimental success. **o-Phenetidine** is a toxic and combustible substance that requires careful management.[6][7]

Table 1: Physicochemical Properties of **o-Phenetidine**

Property	Value	Reference
CAS Number	<b>94-70-2</b>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	<a href="#">[1]</a>
Molecular Weight	137.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless oily liquid, darkens on exposure to air/light	<a href="#">[3]</a>
Melting Point	-4 °C	<a href="#">[2]</a>
Boiling Point	232-234 °C	<a href="#">[2]</a>
Density	1.05 g/cm <sup>3</sup> at 20 °C	<a href="#">[2]</a>
Flash Point	110 °C (closed cup)	<a href="#">[2]</a>

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform |[\[3\]](#) |

Table 2: Hazard and Safety Information for **o-Phenetidine**

Category	Information	Reference
Signal Word	<b>Danger</b>	<a href="#">[2]</a>
Hazard Statements	H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure.	<a href="#">[2]</a> <a href="#">[6]</a>
Precautionary Statements	P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P405: Store locked up.	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Personal Protective Equipment	Chemical safety goggles, protective gloves, NIOSH/MSHA approved respirator.	<a href="#">[7]</a>

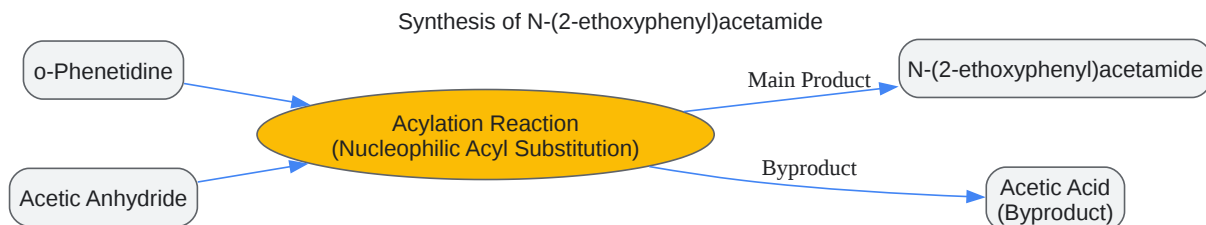
| Handling | Use only in a well-ventilated area. Keep away from heat and sources of ignition. Air and light sensitive. [\[6\]](#)[\[7\]](#) |

## Protocols: Synthesis of N-(2-ethoxyphenyl)acetamide from o-Phenetidine

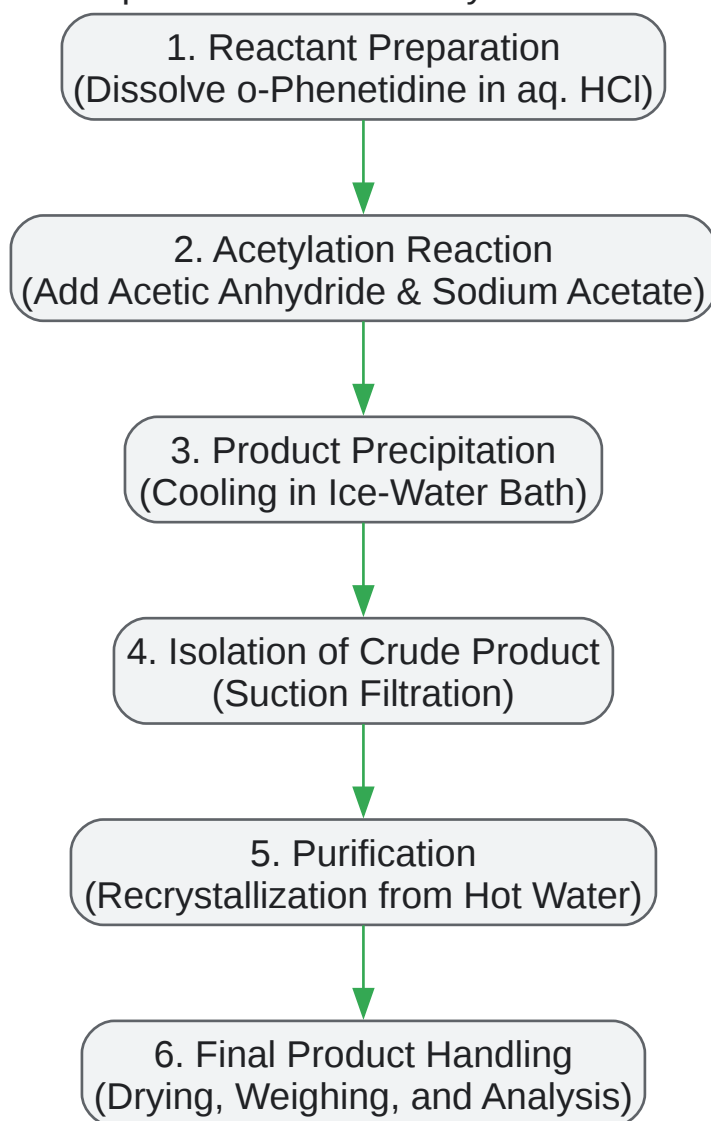
This protocol details the synthesis of an acetanilide derivative via the acylation of **o-phenetidine**. This reaction is a classic example of nucleophilic acyl substitution and is analogous to the synthesis of the analgesic phenacetin from its isomer, p-phenetidine.[\[8\]](#)[\[9\]](#)[\[10\]](#) The amine group of **o-phenetidine** acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.

## Synthesis Pathway and Experimental Workflow

The overall synthesis involves the reaction of **o-phenetidine** with acetic anhydride, followed by a series of workup and purification steps to isolate the desired N-acetylated product.



### Experimental Laboratory Workflow



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